1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide

Catalog No.
S13760878
CAS No.
M.F
C6H11N3O2S
M. Wt
189.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide

Product Name

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide

IUPAC Name

1-ethyl-N-methylimidazole-4-sulfonamide

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

InChI

InChI=1S/C6H11N3O2S/c1-3-9-4-6(8-5-9)12(10,11)7-2/h4-5,7H,3H2,1-2H3

InChI Key

UGXKLMAUWZZXGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)NC

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound has the molecular formula C6H11N3O2SC_6H_{11}N_3O_2S and a molecular weight of 189.24 g/mol. Its structure includes an ethyl group at the first position and a methyl group attached to the nitrogen atom of the imidazole ring, along with a sulfonamide functional group at the fourth position. This unique arrangement contributes to its chemical properties and biological activities .

The chemical reactivity of 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide can be attributed to its functional groups. The sulfonamide moiety can undergo various reactions, including:

  • Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization.
  • Deprotonation: The sulfonamide group can be deprotonated under basic conditions, leading to the formation of sulfonamide anions which can act as nucleophiles.
  • Condensation reactions: The compound can also engage in condensation reactions with aldehydes or ketones, potentially forming more complex molecules.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide exhibits various biological activities, primarily due to its structural features. Research indicates that compounds with imidazole rings often display antimicrobial, antifungal, and anti-inflammatory properties. Specific studies have shown that this compound may inhibit certain enzymes or pathways involved in disease processes, although detailed mechanisms of action require further investigation .

The synthesis of 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide can be achieved through several methods:

  • Starting from Imidazole Derivatives: The synthesis may begin with the reaction of an appropriate imidazole derivative with ethyl and methyl groups under acidic or basic conditions.
  • Sulfonation Reaction: Following the formation of the imidazole core, a sulfonation reaction can introduce the sulfonamide group. This typically involves treating the imidazole compound with sulfuric acid derivatives.
  • Reflux Conditions: The reaction mixture is often subjected to reflux conditions to ensure complete reaction and formation of the desired product.

The specific conditions (temperature, solvents, catalysts) can vary depending on the chosen synthetic route and desired yield .

1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Research: The compound can be utilized in biochemical assays to study enzyme inhibition or receptor interactions.
  • Agriculture: Its antimicrobial properties could be explored for developing agricultural fungicides or bactericides.

These applications highlight its versatility as both a research tool and a potential therapeutic agent.

Interaction studies involving 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with specific proteins involved in metabolic pathways or signal transduction processes. Understanding these interactions is crucial for elucidating its pharmacodynamic properties and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Properties
N-Methyl-1H-imidazole-4-sulfonamideLacks ethyl substituent; retains methyl on nitrogenPotentially similar biological activity
1-Ethyl-N-benzyl-1H-imidazole-4-sulfonamideBenzyl substitution instead of methylEnhanced lipophilicity
2-Methyl-N-methyl-1H-imidazole-4-sulfonamideMethyl group at second position; different stericsVariations in enzyme binding affinity

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and chemical behavior, underscoring the uniqueness of 1-Ethyl-N-methyl-1H-imidazole-4-sulfonamide within this class of compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.05719778 g/mol

Monoisotopic Mass

189.05719778 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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